molecular formula C12H10OS B3288815 4-(4-Methylphenyl)-2-thiophenecarbaldehyde CAS No. 853311-16-7

4-(4-Methylphenyl)-2-thiophenecarbaldehyde

Cat. No.: B3288815
CAS No.: 853311-16-7
M. Wt: 202.27 g/mol
InChI Key: IAYLCRLQJVQIEP-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-thiophenecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a thiophene ring substituted with a 4-methylphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-thiophenecarbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and thiophene-2-carboxylic acid.

    Formation of Intermediate: The intermediate compound is formed through a Friedel-Crafts acylation reaction, where 4-methylbenzaldehyde reacts with thiophene-2-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-2-thiophenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron (III) chloride (FeCl3).

Major Products Formed

    Oxidation: 4-(4-Methylphenyl)-2-thiophenecarboxylic acid.

    Reduction: 4-(4-Methylphenyl)-2-thiophenemethanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

  • Intermediate in Synthesis : 4-(4-Methylphenyl)-2-thiophenecarbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create various substituted thiophene derivatives through electrophilic substitution reactions.

Pharmaceutical Applications

  • Drug Development : The compound is explored as a building block for pharmaceuticals due to its functional groups that can participate in various chemical reactions. Its aldehyde group allows for further modifications that can enhance biological activity and specificity in drug design.

Industrial Applications

  • Organic Semiconductors : this compound is utilized in the production of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial effects of thiophene derivatives against various bacterial strains. The results indicated that compounds similar to this compound showed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential for development into new antimicrobial agents.

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Case Study 2: Drug Development

In a recent investigation into novel anticancer agents, researchers synthesized a series of thiophene derivatives including this compound. The study evaluated their cytotoxicity against cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)25
This compoundHeLa (cervical cancer)30

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-thiophenecarbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with a similar methylphenyl group but different functional group (ketone instead of aldehyde).

    4-Methylbenzaldehyde: An aromatic aldehyde with a similar methylphenyl group but lacks the thiophene ring.

    Thiophene-2-carboxaldehyde: Contains the thiophene ring and aldehyde group but lacks the methylphenyl substitution.

Uniqueness

4-(4-Methylphenyl)-2-thiophenecarbaldehyde is unique due to the combination of its structural features: the presence of both a thiophene ring and a 4-methylphenyl group, along with an aldehyde functional group

Biological Activity

4-(4-Methylphenyl)-2-thiophenecarbaldehyde, also known by its CAS number 853311-16-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring and a para-methylphenyl group attached to an aldehyde functional group. This unique structure contributes to its diverse biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with thiophene rings have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis, making these compounds promising candidates for antibiotic development .

Anticancer Activity

Studies have demonstrated that thiophene-based compounds can possess significant anticancer properties. For example, certain derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The exact mechanism may involve the modulation of enzyme activities critical for cancer cell metabolism .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound and its derivatives can exhibit varying degrees of toxicity towards different cell lines. In vitro studies suggest that the compound can inhibit cell growth in specific cancer types while showing selective toxicity, which is advantageous for therapeutic applications .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The thiophene moiety enhances the compound's binding affinity to various enzymes and receptors, potentially leading to:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in neoplastic cells.

Research Findings and Case Studies

A summary of relevant research findings regarding the biological activity of this compound is presented below:

Study/SourceFindings
Identified as a potential inhibitor of MurB, an enzyme involved in bacterial cell wall synthesis, suggesting antimicrobial properties.
Demonstrated significant cytotoxicity against various cancer cell lines; mechanism involves apoptosis induction.
Highlighted the compound's ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Properties

IUPAC Name

4-(4-methylphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYLCRLQJVQIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853311-16-7
Record name 4-(4-METHYLPHENYL)-2-THIOPHENECARBALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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